molecular formula C14H5F13N2OS B12041430 N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

Cat. No.: B12041430
M. Wt: 496.25 g/mol
InChI Key: HOVFUPWXMYCONS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide is a complex organic compound that features a benzothiazole moiety and a highly fluorinated heptanamide chain. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of multiple fluorine atoms in the heptanamide chain enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide typically involves the coupling of 2-aminobenzothiazole with a perfluorinated heptanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The fluorinated heptanamide chain enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid
  • N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanol
  • N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamine

Uniqueness

N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide is unique due to its combination of a benzothiazole moiety and a highly fluorinated heptanamide chain. This combination imparts unique properties such as enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H5F13N2OS

Molecular Weight

496.25 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

InChI

InChI=1S/C14H5F13N2OS/c15-9(16,7(30)29-8-28-5-3-1-2-4-6(5)31-8)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4H,(H,28,29,30)

InChI Key

HOVFUPWXMYCONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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